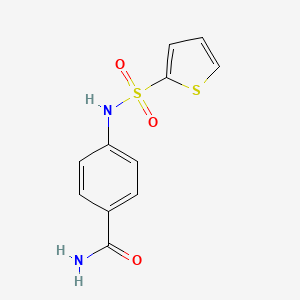

4-(THIOPHENE-2-SULFONAMIDO)BENZAMIDE

Description

Properties

IUPAC Name |

4-(thiophen-2-ylsulfonylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c12-11(14)8-3-5-9(6-4-8)13-18(15,16)10-2-1-7-17-10/h1-7,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZBRZKGDFJNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophene-2-sulfonamido)benzamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-(thiophene-2-sulfonamido)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and benzamide (-CONH₂) moieties participate in nucleophilic substitutions, particularly under basic conditions.

-

Sulfonamide Nitrogen Reactivity : The nitrogen atom in the sulfonamide group acts as a nucleophile, enabling reactions with alkyl halides or acyl chlorides. For example, alkylation with methyl iodide in the presence of NaH yields N-methyl derivatives[^7][^8].

-

Benzamide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the benzamide group undergoes hydrolysis to form 4-(thiophene-2-sulfonamido)benzoic acid[^10].

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH, DMF, 60°C | N-Methylated derivative | 72–85 | |

| Hydrolysis | 6M HCl, reflux | 4-(Thiophene-2-sulfonamido)benzoic acid | 90 |

Coordination Chemistry and Metal Complexation

The sulfonamide group acts as a ligand in metal coordination, particularly with zinc, due to its relevance in carbonic anhydrase inhibition[^4][^7].

-

Zinc Binding : The sulfonamide’s sulfur and nitrogen atoms coordinate with Zn²⁺ in enzyme active sites, forming stable tetrahedral complexes[^7].

-

Anticancer Applications : Coordination with transition metals like Cu(II) enhances antiproliferative activity against cancer cell lines (e.g., MDA-MB-231)[^7].

| Metal Ion | Binding Site | Biological Relevance | Reference |

|---|---|---|---|

| Zn²⁺ | S, N (sulfonamide) | Carbonic anhydrase IX inhibition | |

| Cu²⁺ | S, O (benzamide) | Apoptosis induction in breast cancer |

Acylation and Condensation Reactions

The benzamide’s aromatic ring and sulfonamide group enable electrophilic aromatic substitution (EAS) and condensation:

-

Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl₃ to introduce acetyl groups at the para position relative to the sulfonamide[^9].

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under acidic conditions generates imine-linked derivatives[^9].

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Friedel-Crafts | AcCl, AlCl₃, DCM, 0°C | Acetylated derivative | Drug intermediate |

| Schiff Base | Benzaldehyde, H₂SO₄, EtOH | Imine-functionalized analog | Antimicrobial agents |

Redox Reactions

The thiophene ring undergoes oxidation, while the sulfonamide group participates in redox processes:

-

Thiophene Oxidation : Treatment with H₂O₂/AcOH yields sulfone derivatives, enhancing electrophilicity[^7].

-

Sulfonamide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether, though this pathway is less common[^9].

| Reaction | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Oxidation | 30% H₂O₂, AcOH, 50°C | Thiophene sulfone | High |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Thioether derivative | Moderate |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the benzamide’s aromatic ring:

-

Suzuki-Miyaura : Reacts with arylboronic acids to introduce biaryl motifs, enhancing π-stacking interactions in drug design[^7][^9].

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines, expanding structural diversity[^9].

| Coupling Type | Catalytic System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Bromophenylboronic acid | 65–78 |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Piperidine | 55 |

Key Research Findings

-

Enzyme Inhibition : Derivatives exhibit IC₅₀ values of 10.93–25.06 nM against carbonic anhydrase IX, driven by sulfonamide-Zn²⁺ coordination[^7].

-

Antiproliferative Activity : Cu(II) complexes show 22-fold apoptosis induction in breast cancer cells compared to controls[^7].

-

Antibacterial Effects : Schiff base derivatives inhibit S. aureus biofilm formation by 80% at 50 μg/mL[^7].

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that thiophene derivatives, including 4-(thiophene-2-sulfonamido)benzamide, can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Research has indicated that 4-(thiophene-2-sulfonamido)benzamide and its derivatives possess anticancer activity. For instance, compounds derived from thiophene have been evaluated for their ability to inhibit cancer cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). Some derivatives showed significant selectivity and potency against these cells, suggesting their potential as chemotherapeutic agents .

Carbonic Anhydrase Inhibition

The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. Inhibition of CA IX can disrupt tumor growth and metastasis. Several studies reported that thiophene-based sulfonamides exhibited IC50 values in the low nanomolar range against CA IX, highlighting their potential in cancer therapy .

Chemical Synthesis

The synthesis of 4-(thiophene-2-sulfonamido)benzamide typically involves several steps:

- Starting Materials : The synthesis begins with thiophene-2-sulfonyl chloride and an appropriate amine to form the sulfonamide linkage.

- Formation of Benzamide : The benzamide moiety is introduced through acylation reactions involving benzoyl chloride or similar derivatives.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

This synthetic route allows for the modification of various functional groups on the thiophene or benzamide portions, facilitating the exploration of structure-activity relationships (SAR) to optimize biological activity .

Antiviral Agents

Emerging research has explored the use of thiophene derivatives as antiviral agents against noroviruses. Modifications to the structure have led to compounds demonstrating effective inhibition of viral replication at micromolar concentrations. This highlights a novel application for 4-(thiophene-2-sulfonamido)benzamide in treating viral infections .

Ocular Therapeutics

Compounds similar to 4-(thiophene-2-sulfonamido)benzamide have been investigated for their potential use in treating ocular conditions such as glaucoma. Their ability to inhibit carbonic anhydrases makes them suitable candidates for reducing intraocular pressure and managing glaucoma effectively .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(thiophene-2-sulfonamido)benzamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Sulfonamide vs. Hydroxyl : The sulfonamido group (present in 4-(thiophene-2-sulfonamido)benzamide, LMM5, and LMM11) is critical for enzyme inhibition, contrasting with the hydroxyl group in 4-hydroxybenzamide, which lacks sulfonamide’s electron-withdrawing properties and antimicrobial activity .

Antifungal Efficacy

- LMM5 and LMM11: Demonstrated potent antifungal activity against C.

- The thiophene’s sulfur atom may enhance binding via hydrophobic interactions or metal coordination.

Mechanism Insights

Sulfonamide-containing compounds like LMM5/LMM11 likely disrupt Trr1’s active site, which contains redox-sensitive cysteine residues. The thiophene sulfonamido group in the target compound may similarly interfere with enzyme function, though its smaller size compared to LMM5/LMM11’s bulky substituents could alter binding kinetics .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Key Takeaways :

- However, LMM5/LMM11’s higher LogP values may limit solubility, necessitating formulation aids like Pluronic F-127 .

- Metabolic Stability : The oxadiazole ring in LMM5/LMM11 resists hydrolysis, whereas the thiophene sulfonamido group may be prone to oxidative metabolism.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(thiophene-2-sulfonamido)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling thiophene-2-sulfonyl chloride with 4-aminobenzamide under basic conditions. Optimization includes:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or CH₂Cl₂) to enhance reactivity .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Temperature : Reactions at 0–25°C minimize side products .

Table 1 : Example reaction optimization (adapted from similar benzamide syntheses):

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CH₂Cl₂ | DMAP | 25 | 72 | |

| DMF | None | 50 | 58 |

Q. How can the molecular structure of 4-(thiophene-2-sulfonamido)benzamide be rigorously characterized?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (e.g., as in N-(4-methylphenyl)benzamide derivatives ) with spectroscopic techniques :

- NMR : Analyze sulfonamide proton shifts (δ 10–12 ppm) and thiophene ring protons (δ 7–8 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) for crystal packing insights .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic and pharmacological properties of 4-(thiophene-2-sulfonamido)benzamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, referencing similar benzamide scaffolds in kinase inhibitors .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, cell lines) to isolate variables .

- Dose-Response Analysis : Establish toxicity thresholds (e.g., TDLo values) via in vitro models (e.g., HEK293 cells) .

- Meta-Analysis : Compare structural analogs (e.g., 4-(pyridin-2-yl)benzamide derivatives) to identify substituent-specific effects .

Q. What safety protocols are critical when handling 4-(thiophene-2-sulfonamido)benzamide in the lab?

- Methodological Answer :

- Decomposition Risks : Avoid heating above 200°C to prevent release of toxic NOx and Cl⁻ vapors, as observed in related benzamides .

- PPE : Use nitrile gloves and fume hoods during synthesis.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Data Contradiction & Validation

Q. How can researchers address discrepancies in solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test in DMSO, PBS, and ethanol at 25°C using UV-Vis spectroscopy for quantification .

- HPLC-PDA : Validate purity (>95%) to rule out impurities affecting solubility .

Table 2 : Toxicity data for structurally related benzamides (adapted from ):

| Compound | Route | TDLo (mg/kg) | Model System |

|---|---|---|---|

| N-(4-morpholinophenyl)benzamide | Intravenous | 5 | Monkey |

| 4-(Pyridin-2-yl)benzamide | Intravenous | 10 | Rat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.